3-(Benzyloxy)-2-methoxypyridine
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Overview
Description
- It contains a pyridine ring substituted with a methoxy group (OCH₃) at position 2 and a benzyloxy group (C₆H₅CH₂O) at position 3.
3-(Benzyloxy)-2-methoxypyridine: is a chemical compound with the molecular formula .
Preparation Methods
- One method for synthesizing 3-(benzyloxy)-2-methoxypyridine involves the reaction of 2-methoxypyridine with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
- Another approach is to use boronic esters as intermediates. For example, boronic esters can be protected with benzoyl chloride (BzCl) in pyridine at low temperature to form 2,3-benzoylated boronic ester intermediates, which can then be further transformed into this compound .
Chemical Reactions Analysis
Oxidation: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack.
Reduction: Specific reduction methods for this compound would depend on the specific functional groups present. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Scientific Research Applications
- In chemistry, 3-(benzyloxy)-2-methoxypyridine can serve as a building block for more complex molecules due to its functional groups.
- In biology and medicine, it may have applications in drug discovery or as a precursor for bioactive compounds.
- In industry, it could be used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
- The specific mechanism by which 3-(benzyloxy)-2-methoxypyridine exerts its effects would depend on its interactions with other molecules. Further research would be needed to determine its molecular targets and pathways involved.
Comparison with Similar Compounds
- While I couldn’t find direct information on similar compounds, it’s essential to compare 3-(benzyloxy)-2-methoxypyridine with related pyridine derivatives or benzyloxy-substituted compounds to highlight its uniqueness.
Properties
IUPAC Name |
2-methoxy-3-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-13-12(8-5-9-14-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQYOQSCPJSBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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